molecular formula C10H10O3 B8716527 6-hydroxy-3,4-dihydro-2H-chromene-7-carbaldehyde

6-hydroxy-3,4-dihydro-2H-chromene-7-carbaldehyde

Cat. No. B8716527
M. Wt: 178.18 g/mol
InChI Key: NUZWMRNNUMXLMS-UHFFFAOYSA-N
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Patent
US04558067

Procedure details

A solution of 6-methoxy-3,4-dihydrobenzopyran-7-carboxaldehyde (30.00 g, 156 mmol) in dry methylene chloride (625 mL) under nitrogen was cooled to an internal temperature of -67°. A solution of boron tribromide (1M in methylene chloride, 67.5 mL, 67.5 mmol) was added dropwise. The cooling bath was removed and the mixture allowed to stir under nitrogen for three hours. The reaction was then quenched by the dropwise addition of methanol (75 mL) and the resulting mixture poured into saturated aqueous sodium chloride (1200 mL). The layers were separated and the organic extract washed with saturated sodium chloride (600 mL), dried (Na2SO4) and concentrated to a dark solid (31.0 g). Purification by preparative HPLC (Waters Prep 500, 9:1 hexane:ethyl acetate as eluant) afforded 6-hydroxy-3,4-dihydrobenzopyran-7-carboxaldehyde (18.80 g, 67.6%), m.p. 97°-100°.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
625 mL
Type
solvent
Reaction Step One
Quantity
67.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:4]([CH:13]=[O:14])=[CH:5][C:6]2[O:11][CH2:10][CH2:9][CH2:8][C:7]=2[CH:12]=1.B(Br)(Br)Br>C(Cl)Cl>[OH:2][C:3]1[C:4]([CH:13]=[O:14])=[CH:5][C:6]2[O:11][CH2:10][CH2:9][CH2:8][C:7]=2[CH:12]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
COC=1C(=CC2=C(CCCO2)C1)C=O
Name
Quantity
625 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
67.5 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Stirring
Type
CUSTOM
Details
to stir under nitrogen for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the dropwise addition of methanol (75 mL)
ADDITION
Type
ADDITION
Details
the resulting mixture poured into saturated aqueous sodium chloride (1200 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the organic extract
WASH
Type
WASH
Details
washed with saturated sodium chloride (600 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a dark solid (31.0 g)
CUSTOM
Type
CUSTOM
Details
Purification by preparative HPLC (Waters Prep 500, 9:1 hexane:ethyl acetate as eluant)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC=1C(=CC2=C(CCCO2)C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.8 g
YIELD: PERCENTYIELD 67.6%
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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